

Spectroscopic Profile of Methyl 4-chloro-6-methylnicotinate: A Technical Guide

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Compound of Interest

Compound Name: **Methyl 4-chloro-6-methylnicotinate**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 4-chloro-6-methylnicotinate**, a substituted pyridine derivative of interest in pharmaceutical and chemical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document presents a detailed analysis based on predicted spectroscopic data for ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). To offer a valuable comparative reference, experimental data for the closely related compound, Methyl 6-methylnicotinate, is also included. Furthermore, this guide outlines detailed, standardized experimental protocols for acquiring these spectra, ensuring reproducibility for researchers.

Introduction

Methyl 4-chloro-6-methylnicotinate is a functionalized pyridine compound with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Accurate structural elucidation and characterization are critical for its use in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming the chemical structure and purity of such compounds. This guide aims to provide a foundational spectroscopic profile to aid researchers in the identification and utilization of **Methyl 4-chloro-6-methylnicotinate**.

Predicted Spectroscopic Data for Methyl 4-chloro-6-methylnicotinate

The following sections present the predicted spectroscopic data for **Methyl 4-chloro-6-methylnicotinate**. These predictions are based on established principles of spectroscopy and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ^1H NMR spectrum gives insight into the electronic environment of the hydrogen atoms. The predicted chemical shifts for **Methyl 4-chloro-6-methylnicotinate** are summarized in the table below.

Predicted Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.6	Singlet	1H	H-2 (Pyridine ring)
~7.3	Singlet	1H	H-5 (Pyridine ring)
~3.9	Singlet	3H	-OCH ₃ (Ester methyl)
~2.6	Singlet	3H	-CH ₃ (Pyridine methyl)

The ^{13}C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted Chemical Shift (δ) ppm	Carbon Assignment
~165	C=O (Ester carbonyl)
~160	C-6 (Pyridine ring)
~152	C-2 (Pyridine ring)
~148	C-4 (Pyridine ring)
~125	C-3 (Pyridine ring)
~120	C-5 (Pyridine ring)
~53	-OCH ₃ (Ester methyl)
~24	-CH ₃ (Pyridine methyl)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for **Methyl 4-chloro-6-methylnicotinate** are listed below.

Wavenumber (cm ⁻¹)	Bond	Functional Group
~3100-3000	C-H	Aromatic
~2950-2850	C-H	Alkyl
~1730-1715	C=O	Ester
~1600-1550	C=C, C=N	Aromatic Ring
~1300-1100	C-O	Ester
~850-550	C-Cl	Alkyl Halide

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. The predicted molecular ion peak for **Methyl 4-chloro-6-methylnicotinate** is presented below.

m/z Value	Interpretation
185.02	$[M]^+$ (Molecular Ion for ^{35}Cl)
187.02	$[M+2]^+$ (Isotope Peak for ^{37}Cl)

Comparative Experimental Data for Methyl 6-methylnicotinate

For comparative purposes, the following tables summarize the available experimental spectroscopic data for the structurally similar compound, Methyl 6-methylnicotinate.

^1H NMR Data for Methyl 6-methylnicotinate

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
9.06	Singlet (s)	-	1H	H-2 (Pyridine ring)
8.13	Doublet of doublets (dd)	8.0, 2.0	1H	H-4 (Pyridine ring)
7.20	Doublet (d)	8.0	1H	H-5 (Pyridine ring)
3.89	Singlet (s)	-	3H	$-\text{OCH}_3$ (Ester methyl)
2.58	Singlet (s)	-	3H	$-\text{CH}_3$ (Pyridine methyl)

Source: Data compiled from publicly available spectral databases.

^{13}C NMR Data for Methyl 6-methylnicotinate

Chemical Shift (δ) ppm	Carbon Assignment
165 - 167	C=O (Ester carbonyl)
158 - 162	C-6 (Pyridine ring)
150 - 154	C-2 (Pyridine ring)
136 - 140	C-4 (Pyridine ring)
123 - 127	C-3 (Pyridine ring)
121 - 125	C-5 (Pyridine ring)
51 - 53	-OCH ₃ (Ester methyl)
23 - 26	-CH ₃ (Pyridine methyl)

Source: Data compiled from publicly available spectral databases.

IR Data for Methyl 6-methylNicotinate

Wavenumber (cm ⁻¹)	Bond	Functional Group
3100-3000	C-H	Aromatic
2950-2850	C-H	Alkyl
1725	C=O	Ester
1590	C=C, C=N	Aromatic Ring
1280, 1110	C-O	Ester

Source: Data compiled from publicly available spectral databases.

MS Data for Methyl 6-methylNicotinate

m/z Value	Interpretation
151	$[M]^+$ (Molecular Ion)
120	$[M-OCH_3]^+$
92	$[M-COOCH_3]^+$

Source: Data compiled from publicly available spectral databases.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 10-20 mg of the sample for 1H NMR (or 50-100 mg for ^{13}C NMR) and transfer it to a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, $CDCl_3$).
 - Ensure the sample is fully dissolved, using gentle vortexing if necessary.
 - Filter the solution through a pipette containing a small plug of cotton or glass wool directly into a clean, dry 5 mm NMR tube.
 - Cap the NMR tube securely.
- 1H NMR Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.

- Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay).
- Acquire the Free Induction Decay (FID).
- Process the data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
- Reference the spectrum using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) or an internal standard such as Tetramethylsilane (TMS) at 0.00 ppm.

- ^{13}C NMR Acquisition:
 - Follow the same sample preparation and initial spectrometer setup as for ^1H NMR.
 - Use a standard pulse sequence for a proton-decoupled ^{13}C NMR experiment.
 - Set the number of scans to achieve an adequate signal-to-noise ratio.
 - Process the acquired data similarly to the ^1H spectrum.
 - Reference the spectrum using the solvent peak (e.g., the central peak of the CDCl_3 triplet at 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal of the FTIR spectrometer is clean.
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal.

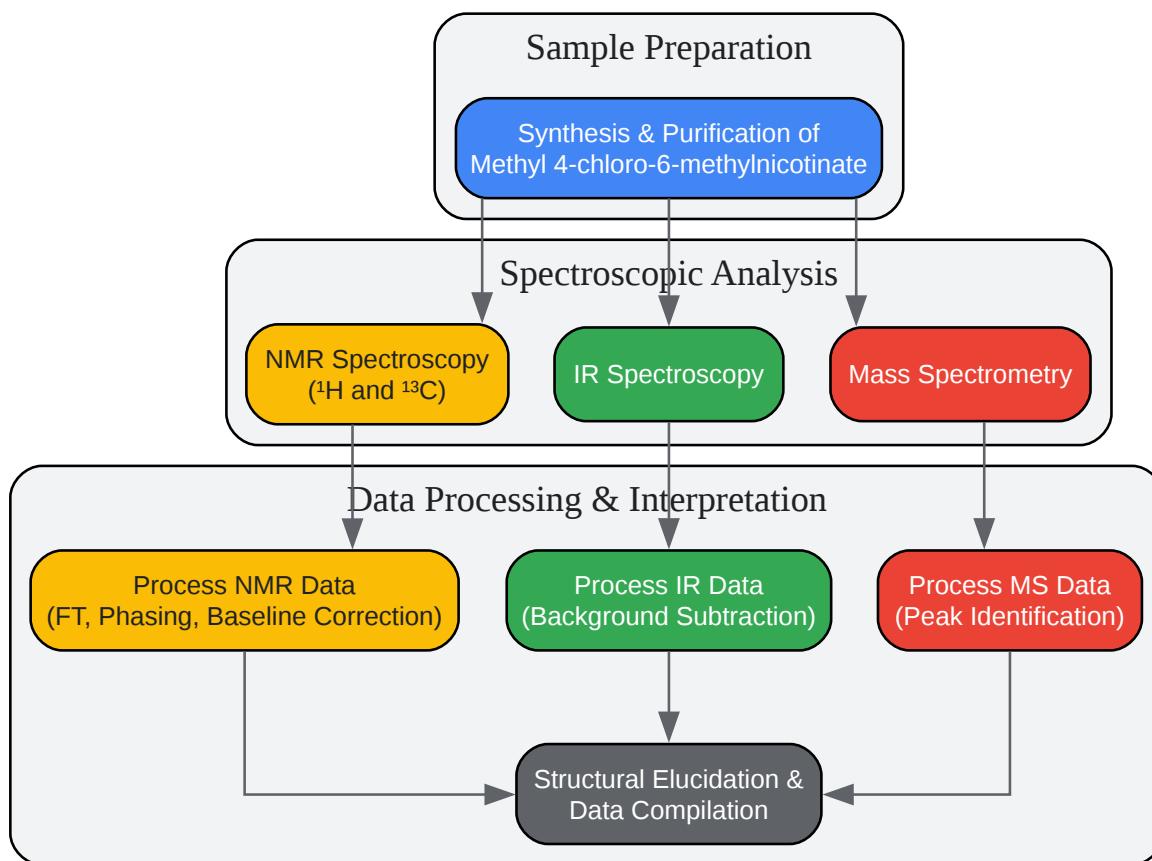
- Collect the sample spectrum.
- The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
- Record the spectrum over the standard mid-IR range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Preparation (for Liquid Chromatography-Mass Spectrometry - LC-MS):
 - Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
 - Perform serial dilutions to a final concentration of approximately 1-10 $\mu\text{g}/\text{mL}$ in the mobile phase.
 - Filter the final solution through a 0.22 μm syringe filter into an appropriate autosampler vial.
- Data Acquisition (Electrospray Ionization - ESI):
 - The analysis is typically performed using a mass spectrometer equipped with an ESI source.
 - Set the ESI source to positive ion mode to detect the protonated molecule $[\text{M}+\text{H}]^+$ or the molecular ion $[\text{M}]^+$.
 - Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
 - Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Methyl 4-chloro-6-methylnicotinate**.



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Caption: General workflow for the synthesis and spectroscopic analysis of an organic compound.

Conclusion

This technical guide provides a foundational set of predicted and comparative spectroscopic data for **Methyl 4-chloro-6-methylnicotinate**. While experimental data for the title compound is not readily available, the information and detailed protocols presented herein offer a valuable resource for researchers, aiding in the identification, characterization, and quality control of this important chemical intermediate. The provided workflows and methodologies are intended to ensure consistent and reproducible results in a laboratory setting.

- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-chloro-6-methylnicotinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1357888#spectroscopic-data-for-methyl-4-chloro-6-methylnicotinate-nmr-ir-ms>]

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